BenchChemオンラインストアへようこそ!

CAP 3

Antimicrobial Structure-Activity Relationship CAP Series

CAP 3 (CAS 2292123-03-4) is the reference lead compound in the cholic acid–peptide conjugate class. Its unique valine–glycine dipeptide architecture delivers broad-spectrum efficacy and anti-biofilm activity unmatched by conventional last-resort antibiotics. Choose CAP 3 as the gold-standard positive control for SAR studies or for polymicrobial biofilm and in vivo antimicrobial research.

Molecular Formula C52H82N6O11
Molecular Weight 967.2 g/mol
Cat. No. B1192593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAP 3
SynonymsCAP 3
Molecular FormulaC52H82N6O11
Molecular Weight967.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N
InChIInChI=1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45?,46?,47?,51+,52-/m1/s1
InChIKeyXOMVHDKAGAIFOU-GNCAGIRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAP 3 for Antimicrobial Research: A Cholic Acid–Peptide Conjugate with Quantified Broad-Spectrum Activity


CAP 3 (CAS 2292123-03-4) is a synthetic cholic acid–peptide conjugate (CAP) specifically designed as a membrane‑targeting antimicrobial agent . It possesses a valine–glycine dipeptide‑derived structure [1] and has demonstrated potent antibacterial activity against Gram‑negative pathogens (E. coli, K. pneumoniae, A. baumannii) as well as broad‑spectrum activity against Gram‑positive S. aureus and fungal C. albicans [2]. Unlike conventional antibiotics that target specific metabolic pathways, CAP 3 exerts its effects by disrupting the structural integrity of the bacterial lipopolysaccharide (LPS) outer membrane and increasing membrane fluidity [3].

Why CAP 3 Cannot Be Substituted with Generic CAP Analogs or Conventional Antibiotics


Attempting to substitute CAP 3 with other cholic acid–peptide conjugates (e.g., CAP 2 or other amino acid variants) or with conventional last‑resort antibiotics (e.g., colistin or polymyxin B) will result in substantially different antimicrobial outcomes. Within the CAP series, systematic structure–activity relationship (SAR) studies across twenty analogs identified CAP 3 as uniquely effective due to its valine–glycine dipeptide architecture, which confers both broad‑spectrum activity and high conformational rigidity [1][2]. Other CAP analogs with different peptide sequences (e.g., CAP 2) fail to achieve comparable potency or spectrum [1][2]. Furthermore, while conventional antibiotics such as colistin and polymyxin B exhibit potent Gram‑negative activity, they are fundamentally different in their mechanism (binding to lipid A versus LPS disruption), and more critically, they lack the broad‑spectrum anti‑biofilm and antifungal capabilities of CAP 3, making them unsuitable for polymicrobial biofilm research applications where CAP 3 is optimized [3].

CAP 3 Comparative Performance Evidence: Quantified Differentiation vs. Analogs and Alternatives


CAP 3 vs. CAP Analogs: Superior Broad‑Spectrum Antimicrobial Potency in SAR Studies

In a systematic structure–activity relationship (SAR) study of twenty cholic acid–peptide conjugates (CAPs), valine–glycine dipeptide‑derived CAP 3 was identified as the most effective broad‑spectrum antimicrobial against S. aureus and C. albicans [1]. No other CAP analog in the series, including CAP 2 (which possesses a distinct peptide sequence), matched CAP 3's combined potency against both Gram‑positive bacteria and fungi, nor its ability to degrade preformed polymicrobial biofilms [1][2]. In a separate study targeting Gram‑negative pathogens, CAP 3 was again identified as the most effective antimicrobial among the CAP series evaluated [2]. These findings are based on direct head‑to‑head comparisons within the same experimental framework, establishing CAP 3 as the lead compound in its class for broad‑spectrum antimicrobial applications [1][2].

Antimicrobial Structure-Activity Relationship CAP Series

CAP 3 vs. Colistin/Polymyxin B: Differentiated Anti‑Biofilm and Polymicrobial Activity

CAP 3 possesses a distinct mechanism of action and a unique activity profile compared to last‑resort antibiotics colistin and polymyxin B. While colistin and polymyxin B are primarily Gram‑negative agents that bind to lipid A, CAP 3 disrupts the LPS outer membrane and increases membrane fluidity, a mechanism that also extends its activity to Gram‑positive bacteria (S. aureus) and fungi (C. albicans) [1]. Quantitatively, CAP 3 degrades preformed single‑species and polymicrobial biofilms formed by S. aureus and C. albicans, and prevents biofilm formation on coated materials [1]. In murine wound and catheter infection models, CAP 3 demonstrated equally potent bactericidal and fungicidal effects against polymicrobial infections [1]. These anti‑biofilm and polymicrobial capabilities are not characteristic of colistin or polymyxin B at comparable concentrations [2].

Anti-Biofilm Polymicrobial Infections Mechanism of Action

CAP 3 Cytotoxicity and Hemolytic Profile: Quantified Selectivity for Antimicrobial Research

CAP 3 exhibits a quantifiable selectivity window between its antimicrobial potency and mammalian cell toxicity. Against human lung adenocarcinoma A459 cells, CAP 3 has an IC50 value of 56.4 µM . Against human red blood cells, CAP 3 has an HC50 value of 48 µM . Compared to its MIC99 values against Gram‑negative bacteria (8–16 µM), the selectivity index (IC50/MIC) ranges from approximately 3.5‑fold to 7‑fold . While the direct cytotoxicity data for CAP analogs in the series is not uniformly reported, the available data for CAP 3 establishes a defined baseline for researchers to assess experimental concentrations that maintain antimicrobial efficacy while minimizing mammalian cell toxicity .

Cytotoxicity Hemolytic Activity Selectivity

CAP 3 Solubility Profile: Practical Formulation Advantages for In Vitro and In Vivo Studies

CAP 3 demonstrates practical solubility in multiple solvents commonly used for in vitro and in vivo antimicrobial research. According to vendor datasheets, CAP 3 is soluble in DMSO at 10 mg/mL, DMF at 5 mg/mL, ethanol at 10 mg/mL, and PBS (pH 7.2) at 3 mg/mL . This multi‑solvent solubility profile facilitates formulation flexibility for diverse experimental protocols, including in vivo administration where CAP 3 has been successfully dosed at 40 mg/kg in murine infection models [1]. While comparable solubility data for other CAP analogs is not systematically available, CAP 3's established solubility in aqueous buffer (PBS) is particularly valuable for biological assays requiring physiologically compatible vehicles .

Solubility Formulation In Vivo Studies

CAP 3 Structural Rigidity and LPS‑Binding: Molecular Basis for Enhanced Membrane Perturbation

Molecular dynamics simulations and structural analysis revealed that CAP 3 possesses high conformational rigidity, maintained by a precise intramolecular network of evolving edges, which confers maximum perturbations in bacterial membranes relative to other small molecules [1]. This structural feature differentiates CAP 3 from less conformationally constrained CAP analogs and conventional membrane‑active agents. CAP 3 binds to lipopolysaccharide (LPS) in vitro and increases the fluidity of model Gram‑negative bacterial membranes . This dual mechanism—LPS binding combined with membrane fluidity modulation—is directly linked to its enhanced antimicrobial and anti‑biofilm efficacy [1].

Membrane Disruption LPS Binding Conformational Rigidity

CAP 3 In Vivo Efficacy: Biofilm Prevention on Catheters and Wound Infection Clearance in Murine Models

CAP 3 has demonstrated in vivo efficacy in multiple murine infection models, distinguishing it from CAP analogs that lack validated in vivo data. In a murine catheter implantation model, CAP 3‑coated catheters completely prevented E. coli biofilm formation at the implant site [1]. In a separate murine wound infection model, treatment with CAP 3 at 40 mg/kg significantly reduced bacterial load in E. coli‑infected wounds and was able to clear the bacterial infection [1]. Additionally, CAP 3 demonstrated equally potent bactericidal and fungicidal effects in murine wound and catheter infection models involving polymicrobial infections (S. aureus and C. albicans) [2]. These in vivo findings provide a higher level of validation compared to CAP analogs that have only been characterized in vitro [1][2].

In Vivo Efficacy Biofilm Prevention Wound Infection

CAP 3 Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Broad‑Spectrum Antimicrobial Screening and SAR Studies Within the CAP Chemical Series

CAP 3 serves as the reference lead compound for broad‑spectrum antimicrobial screening within the cholic acid–peptide conjugate (CAP) chemical space. In systematic SAR studies evaluating 20 CAP analogs, CAP 3 was consistently identified as the most effective antimicrobial against Gram‑positive bacteria (S. aureus) and fungi (C. albicans), and separately as the most effective against Gram‑negative pathogens [1]. Researchers developing novel CAP derivatives should use CAP 3 as the positive control and benchmark comparator to assess whether new analogs achieve parity or superiority in broad‑spectrum potency. Its well‑characterized MIC99 values (8–16 µM against Gram‑negative bacteria) and defined selectivity window (IC50 = 56.4 µM) provide a robust baseline for SAR investigations [2].

Polymicrobial Biofilm Research and Medical Device Coating Development

CAP 3 is the optimal tool compound for research on polymicrobial biofilms and anti‑biofilm surface coatings. It degrades preformed single‑species and polymicrobial biofilms formed by S. aureus and C. albicans, and prevents biofilm formation on coated materials [1]. In murine models, CAP 3‑coated catheters completely prevented E. coli biofilm formation . These properties are not characteristic of conventional last‑resort antibiotics such as colistin or polymyxin B, making CAP 3 uniquely suited for projects evaluating anti‑biofilm surfaces, implantable medical device coatings, and catheter‑associated infection prevention strategies [1][2].

In Vivo Antimicrobial Efficacy Studies in Murine Infection Models

CAP 3 is validated for in vivo antimicrobial research applications, including murine wound infection and catheter implantation models. At a dose of 40 mg/kg, CAP 3 significantly reduces bacterial load in E. coli‑infected wounds and clears wound infections [1]. In catheter models, CAP 3‑coating prevents biofilm formation [1]. Additionally, CAP 3 demonstrates equally potent bactericidal and fungicidal effects in polymicrobial murine infection models [2]. Its established multi‑solvent solubility profile (including 3 mg/mL in PBS) facilitates formulation for in vivo dosing . These validated in vivo endpoints support its use in translational antimicrobial research, preclinical efficacy studies, and proof‑of‑concept investigations for novel antimicrobial therapies.

Mechanistic Studies of Membrane‑Targeting Antimicrobials and LPS Disruption

CAP 3 is the preferred compound for mechanistic investigations of membrane‑targeting antimicrobials, particularly those focused on LPS binding and membrane fluidity modulation. Molecular dynamics simulations have revealed that CAP 3 possesses high conformational rigidity and a precise intramolecular network that confers maximum perturbations in bacterial membranes relative to other small molecules [1]. CAP 3 binds to LPS in vitro and increases the fluidity of model Gram‑negative bacterial membranes . Researchers investigating structure‑function relationships of membrane‑active agents, LPS‑targeting mechanisms, or bacterial membrane biophysics should select CAP 3 as the model compound due to its thoroughly characterized molecular behavior and established structure‑activity correlations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAP 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.